N,N'-Diacetylsulfanilamide

Organic Synthesis Protecting Group Strategy Chemoselectivity

QC laboratories validating sulfacetamide HPLC methods require authentic, well-characterized EP Impurity C reference standards-generic sulfanilamide derivatives cannot substitute due to differing retention times and hydrolytic stability. N,N'-Diacetylsulfanilamide (CAS 29591-86-4), supplied at ≥98% (HPLC/T), is the official EP Sulfacetamide Impurity C. • EP system suitability standard for sulfacetamide drug substance and finished product analysis. • Preferred starting material for chemoselective synthesis of sulfacetamide (N1-acetylsulfanilamide) via controlled alkaline hydrolysis-avoids byproducts inherent to direct monoacetylation. • CoA included; bulk quantities available for production-scale R&D and method transfer.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28
CAS No. 29591-86-4
Cat. No. B2438261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diacetylsulfanilamide
CAS29591-86-4
Molecular FormulaC10H12N2O4S
Molecular Weight256.28
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
InChIInChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
InChIKeyMEAHRDDSCJGHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diacetylsulfanilamide: Sourcing and Baseline Characterization


N,N'-Diacetylsulfanilamide (CAS 29591-86-4), also known as N1,N4-diacetylsulfanilamide, is a fully acetylated derivative of the foundational sulfonamide, sulfanilamide . Characterized by the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol, it exists as a white to almost white crystalline powder or solid at room temperature . The compound is sparingly soluble in water but demonstrates solubility in common organic solvents, and it is synthesized via the diacetylation of sulfanilamide, typically with acetic anhydride .

Why Generic Substitution with Monoacetylated Analogs is Not Advisable


Substituting N,N'-diacetylsulfanilamide with its monoacetylated analogs, such as N4-acetylsulfanilamide (CAS 121-61-9) or the active drug sulfacetamide (N1-acetylsulfanilamide), is scientifically unsound due to fundamental differences in physicochemical properties and reactivity [1]. The presence of two acetyl protecting groups on both the N1 (sulfonamide) and N4 (aniline) nitrogens confers a distinct hydrolytic stability and solubility profile compared to the monoacetylated species, which retain a free amine or sulfonamide group . Furthermore, the chemoselective deprotection of N,N'-diacetylsulfanilamide under controlled alkaline conditions is a specific and well-documented synthetic route to yield pure N1-acetylsulfanilamide, a reaction that is not replicable with a generic substitution due to the compound's unique differential stability of its acetyl groups [2]. These distinct characteristics directly impact its utility as a synthetic intermediate, reference standard, and in material science applications, making it non-interchangeable with in-class alternatives [1].

Comparative Evidence for N,N'-Diacetylsulfanilamide Selection


Chemoselective Hydrolysis and Selective Acetyl Group Removal

N,N'-Diacetylsulfanilamide demonstrates a unique chemoselectivity during alkaline hydrolysis: the N4-acetyl group is selectively removed while the N1-acetyl group remains intact, yielding pure N1-acetylsulfanilamide (sulfacetamide). This contrasts with the non-selective hydrolysis of many other protected amines and sulfonamides, where simultaneous or random deprotection is common [1]. This property provides a synthetically useful route for generating specific monoacetylated derivatives without complex purification, a feature not observed with its comparator, N4-acetylsulfanilamide (CAS 121-61-9), which lacks the N1-acetyl group .

Organic Synthesis Protecting Group Strategy Chemoselectivity Sulfonamide Chemistry

Lipophilicity and Calculated LogP Comparison

The diacetylation of sulfanilamide to form N,N'-diacetylsulfanilamide results in a significant increase in calculated lipophilicity. The compound has a reported calculated LogP (Partition Coefficient) value of 2.01450 [1]. In contrast, the parent compound, sulfanilamide, is highly polar and hydrophilic, with a much lower LogP (typically near 0.0 or negative). This increase in LogP suggests enhanced membrane permeability and altered distribution characteristics, a key principle in prodrug design where acetylation is used to mask polar functional groups for improved bioavailability .

Lipophilicity ADME Properties Prodrug Design Physicochemical Profiling

Nonlinear Optical Properties and Diffraction Efficiency

In the context of material science, N,N'-diacetylsulfanilamide has been identified as a nonlinear optical (NLO) material. It is reported to exhibit 'high diffraction efficiency' and 'low absorption loss in the visible range' . While specific quantitative values for these parameters (e.g., diffraction efficiency percentage or absorption coefficient) are not provided in the source, these are critical performance metrics for NLO materials. In comparison, the parent sulfanilamide and its monoacetylated derivatives are not typically cited for these NLO properties, indicating that the diacetylated structure is key to this functional differentiation.

Nonlinear Optics Material Science Optical Materials Crystal Engineering

Pharmaceutical Impurity Standard and Reference Material Role

N,N'-Diacetylsulfanilamide is identified and offered as 'Sulfacetamide EP Impurity C,' a fully characterized reference standard compliant with regulatory guidelines . This role is crucial for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation of sulfacetamide drug products . In contrast, N4-acetylsulfanilamide (CAS 121-61-9) serves as 'Sulfacetamide EP Impurity B,' and sulfanilamide itself is also a potential impurity . The specific designation as 'Impurity C' highlights that N,N'-diacetylsulfanilamide represents a distinct, regulated chemical entity that must be quantified and controlled, justifying its procurement as a high-purity analytical standard separate from other sulfacetamide-related impurities.

Pharmaceutical Quality Control Reference Standard Impurity Profiling Analytical Method Validation

Application Scenarios Based on Comparative Evidence


Reference Standard for Sulfacetamide Impurity Profiling

Procurement of N,N'-diacetylsulfanilamide is essential for analytical and QC laboratories developing or validating HPLC/UV methods for sulfacetamide drug substance and formulations, where it serves as the official EP Impurity C reference standard for system suitability and quantitation .

Chemoselective Intermediate for Sulfacetamide Synthesis

N,N'-Diacetylsulfanilamide is the preferred starting material for the chemoselective synthesis of N1-acetylsulfanilamide (sulfacetamide) via controlled alkaline hydrolysis, a route that avoids the formation of unwanted byproducts common with direct monoacetylation, thereby streamlining purification [1].

Nonlinear Optical Material Research and Development

The reported high diffraction efficiency and low visible-range absorption loss make N,N'-diacetylsulfanilamide a compound of interest for researchers developing new organic NLO materials for applications in photonics and optical device manufacturing, a niche where other sulfanilamide derivatives lack this functional profile .

In Vitro Prodrug and ADME Model Compound Studies

Given its significantly higher calculated LogP (2.01450) compared to sulfanilamide, N,N'-diacetylsulfanilamide is a valuable model compound for investigating the effects of diacetylation on passive membrane permeability and prodrug activation in drug discovery programs focused on sulfonamide-based therapeutics [2].

Technical Documentation Hub

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